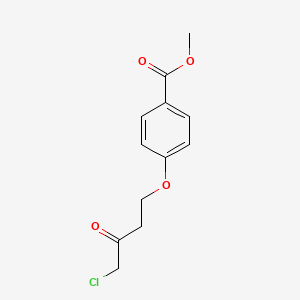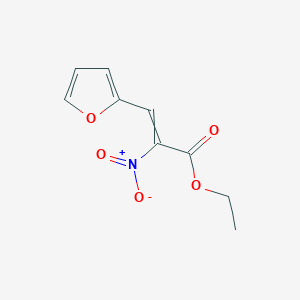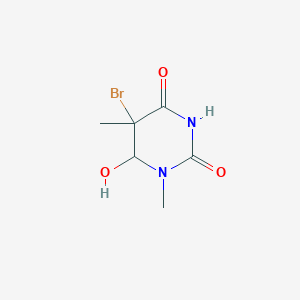
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and two methyl groups at the 1st and 5th positions of the dihydropyrimidine ring The compound also features two keto groups at the 2nd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a keto group, resulting in the formation of 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-hydroxy-1,5-dimethyluracil: Similar structure but lacks the dihydropyrimidine ring.
5-Bromo-6-hydroxy-1,5-dimethylcytosine: Similar structure but contains an amino group instead of a hydroxyl group at the 6th position.
5-Bromo-6-hydroxy-1,5-dimethylthymine: Similar structure but contains a methyl group instead of a hydroxyl group at the 6th position.
Uniqueness
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the presence of the dihydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
66279-48-9 |
|---|---|
Fórmula molecular |
C6H9BrN2O3 |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
5-bromo-6-hydroxy-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O3/c1-6(7)3(10)8-5(12)9(2)4(6)11/h4,11H,1-2H3,(H,8,10,12) |
Clave InChI |
HKRXFYSCPOXUOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(=O)NC1=O)C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
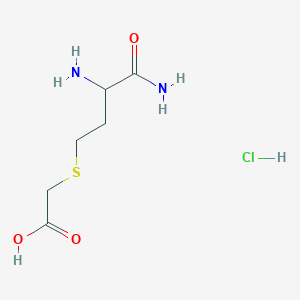
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)

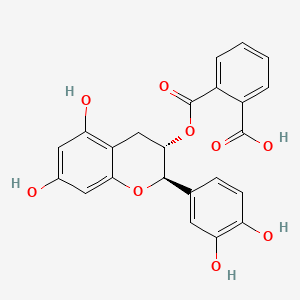

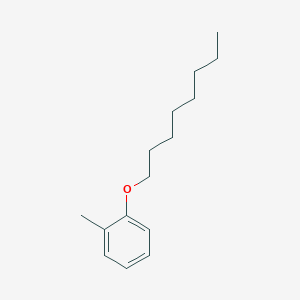
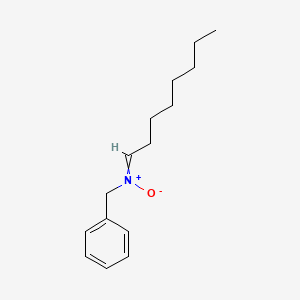
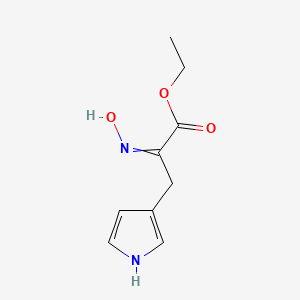
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
